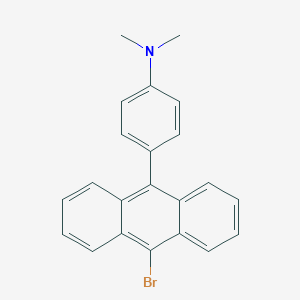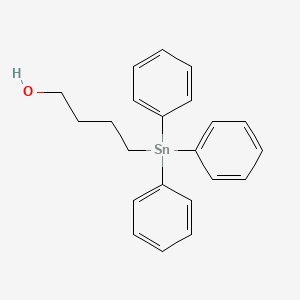
4-(Triphenylstannyl)butan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Triphenylstannyl)butan-1-OL: is an organotin compound with the molecular formula C22H24OSn It consists of a butanol backbone with a triphenylstannyl group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylstannyl)butan-1-OL typically involves the reaction of triphenyltin chloride with 4-bromo-1-butanol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the triphenylstannyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Triphenylstannyl)butan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The triphenylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of 4-(Triphenylstannyl)butanal or 4-(Triphenylstannyl)butanoic acid.
Reduction: Formation of 4-(Triphenylstannyl)butane.
Substitution: Formation of various substituted butanols depending on the nucleophile used.
Applications De Recherche Scientifique
Biology and Medicine:
Industry: In the industrial sector, 4-(Triphenylstannyl)butan-1-OL can be used in the production of polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4-(Triphenylstannyl)butan-1-OL involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylstannyl group can stabilize reaction intermediates, facilitating the formation of new bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
4-(Trimethylstannyl)butan-1-OL: Similar structure but with trimethylstannyl group instead of triphenylstannyl.
4-(Tributylstannyl)butan-1-OL: Contains a tributylstannyl group.
4-(Triphenylsilyl)butan-1-OL: Contains a triphenylsilyl group instead of triphenylstannyl.
Uniqueness: 4-(Triphenylstannyl)butan-1-OL is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its trimethyl or tributyl counterparts. The triphenylstannyl group also enhances the compound’s ability to participate in various organic transformations, making it a valuable reagent in synthetic chemistry.
Propriétés
Numéro CAS |
116195-74-5 |
|---|---|
Formule moléculaire |
C22H24OSn |
Poids moléculaire |
423.1 g/mol |
Nom IUPAC |
4-triphenylstannylbutan-1-ol |
InChI |
InChI=1S/3C6H5.C4H9O.Sn/c3*1-2-4-6-5-3-1;1-2-3-4-5;/h3*1-5H;5H,1-4H2; |
Clé InChI |
KLRADVISIRIIAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](CCCCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
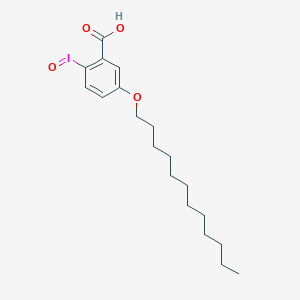

![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)

![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
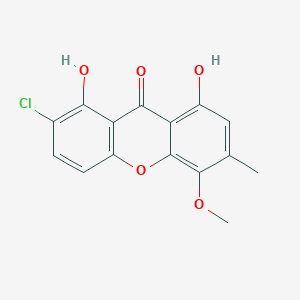

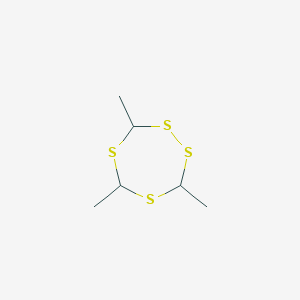
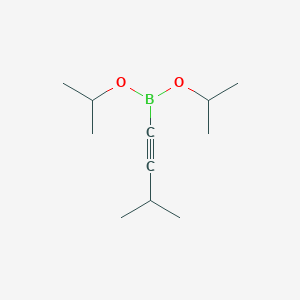

![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)
